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1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide Documentation Hub

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  • Product: 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide
  • CAS: 310887-39-9

Core Science & Biosynthesis

Foundational

A Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-3-carbohydrazide: A Privileged Scaffold in Modern Drug Discovery

Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities. Its structural resemblan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities. Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, particularly ATP-binding sites within kinases. This guide focuses on a key derivative, 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide, exploring its intrinsic properties and its role as a versatile starting point for the synthesis of potent therapeutic agents. We will dissect its synthesis, structure-activity relationships, and its application in developing inhibitors for oncology, inflammation, and infectious diseases, providing researchers and drug development professionals with a comprehensive technical overview.

The 7-Azaindole Core: A Foundation of Versatility

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of both indole and the purine system.[1] This unique electronic structure confers several advantages in drug design. The nitrogen atom at the 7-position of the pyridine ring is a key feature; it can act as a hydrogen bond acceptor, an interaction not possible with a standard indole ring. This additional interaction point can significantly enhance binding affinity, potency, and even confer superior physicochemical properties compared to parent indole compounds.[1]

The carbohydrazide moiety (-CONHNH₂) at the 3-position further elevates the scaffold's utility. This functional group is a highly versatile synthetic handle, enabling the facile generation of diverse compound libraries. It can participate in various chemical reactions to form heterocycles like pyrazoles, oxadiazoles, and triazoles, or be used to create substituted amides and hydrazones. This chemical reactivity allows for extensive exploration of the chemical space around the core scaffold, which is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

Synthesis of the Scaffold: A Repeatable Workflow

The reliable synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide is fundamental to its application. A common and effective route begins with the commercially available 7-azaindole, proceeding through esterification followed by hydrazinolysis.

Experimental Protocol: Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide

Objective: To synthesize the title compound from 7-azaindole.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Ethanol (EtOH)

  • Hydrazine hydrate (80% solution)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Methodology:

Step 1: Synthesis of Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate

  • Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of anhydrous ethanol (5.0 eq) at 0 °C.

  • Add triethylamine (3.0 eq) and stir the mixture at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the intermediate ester.

Step 2: Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide

  • Dissolve the purified ethyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the final product, 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide.

Synthesis_Workflow Start 1H-pyrrolo[2,3-b]pyridine Step1 Step 1: Acylation & Esterification (Oxalyl Chloride, EtOH) Start->Step1 Intermediate Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate Step1->Intermediate Step2 Step 2: Hydrazinolysis (Hydrazine Hydrate) Intermediate->Step2 Product 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide Step2->Product FGFR_Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Dimer Dimerization & Autophosphorylation FGFR->Dimer RAS_MEK_ERK RAS-MEK-ERK Pathway Dimer->RAS_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimer->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) Inhibitor->Dimer Inhibits Phosphorylation

Sources

Exploratory

therapeutic potential of pyrrolo[2,3-b]pyridine-3-carbohydrazide derivatives

A Technical Guide to Kinase Targeting and Antimicrobial Scaffolds Executive Summary The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) represents a "privileged structure" in medicinal chemistry due to its bioisosteric rel...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Kinase Targeting and Antimicrobial Scaffolds

Executive Summary

The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) represents a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with the purine core of ATP. This guide analyzes the specific therapeutic utility of pyrrolo[2,3-b]pyridine-3-carbohydrazide derivatives. Unlike generic reviews, this document focuses on the causality of their biological activity—specifically their role as hydrogen-bond donors/acceptors in the kinase hinge region—and provides a self-validating synthetic protocol for their generation.

Key Applications:

  • Oncology: ATP-competitive inhibition of PI3K, B-RAF, and VEGFR kinases.

  • Antimicrobial: DNA gyrase inhibition and ribosomal translation blockage in MDR strains.

  • Synthetic Utility: The carbohydrazide moiety serves as a versatile "chemical handle" for generating Schiff bases (hydrazones) with tunable lipophilicity.

Part 1: The Chemical Rationale (7-Azaindole Core)

The therapeutic potency of pyrrolo[2,3-b]pyridine-3-carbohydrazides stems from their ability to mimic the adenine ring of ATP.

  • Bioisosterism: The N1 and N7 nitrogens in the 7-azaindole core align spatially with the N9 and N1 nitrogens of purine. This allows the molecule to occupy the ATP-binding pocket of protein kinases.

  • The Carbohydrazide "Warhead": The substitution at the 3-position is critical. A carbohydrazide group (

    
    ) extends into the solvent-exposed region or the "gatekeeper" area of the kinase, providing:
    
    • H-Bonding: Additional donor/acceptor sites for amino acid residues (e.g., Asp, Glu).

    • Metal Chelation: Potential to chelate metal ions (

      
      ) often found in active sites.
      
    • Derivatization Potential: It readily condenses with aldehydes to form hydrazones, restricting the rotation of the side chain and locking the molecule into a bioactive conformation.

Part 2: Validated Synthetic Workflow

This protocol outlines the synthesis of the 3-carbohydrazide precursor and its subsequent derivatization.

Prerequisites:

  • Starting Material: 1H-pyrrolo[2,3-b]pyridine (7-azaindole).[1]

  • Solvents: Methanol (MeOH), Ethanol (EtOH), DMF.

  • Reagents: Hydrazine hydrate (

    
    ), Vilsmeier reagent (
    
    
    
    /DMF).
Step-by-Step Protocol

Stage 1: Formylation (Vilsmeier-Haack)

  • Dissolve 7-azaindole in DMF at 0°C.

  • Dropwise add

    
    . Stir at RT for 1 hour, then heat to 60°C for 4 hours.
    
  • Self-Validation Check: TLC (50% EtOAc/Hexane). The aldehyde product will have a significantly lower

    
     than the starting indole.
    
  • Result: 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Stage 2: Oxidation to Ester

  • Oxidize the aldehyde using

    
     in MeOH or 
    
    
    
    to yield the methyl ester.
  • Self-Validation Check: IR Spectroscopy. Look for the appearance of a strong ester carbonyl stretch at ~1720

    
     and disappearance of the aldehyde C-H stretch.
    

Stage 3: Hydrazinolysis (The Critical Step)

  • Dissolve the ester in absolute EtOH.

  • Add excess hydrazine hydrate (10-15 equivalents). Note: Excess is crucial to prevent the formation of the symmetrical dimer (R-CONH-NHCO-R).

  • Reflux for 6-12 hours.

  • Cool to RT. The carbohydrazide usually precipitates as a solid.

  • Self-Validation Check:

    
    H NMR. The methyl ester singlet (~3.8 ppm) must disappear. New broad signals for 
    
    
    
    (~9.0 ppm) and
    
    
    (~4.5 ppm) must appear.

Stage 4: Schiff Base Formation (Derivatization)

  • React the carbohydrazide with an aromatic aldehyde in EtOH with catalytic acetic acid.

  • Reflux for 2-4 hours.

Visualization: Synthetic Logic Flow

SyntheticPathway Start 7-Azaindole (Start) Inter1 3-Carbaldehyde (Vilsmeier-Haack) Start->Inter1 POCl3/DMF 60°C Inter2 Methyl Ester (Oxidation) Inter1->Inter2 I2/KOH/MeOH Val1 Check: TLC Rf Change Inter1->Val1 Product 3-Carbohydrazide (Hydrazinolysis) Inter2->Product N2H4.H2O (Excess) Reflux Deriv Hydrazone Derivative (Schiff Base) Product->Deriv Ar-CHO Cat. AcOH Val2 Check: NMR (-OCH3 gone) Product->Val2

Figure 1: Step-wise synthetic pathway with integrated validation checkpoints to ensure purity of the carbohydrazide intermediate.

Part 3: Oncology – The Kinase Frontier

The primary application of these derivatives is in the inhibition of receptor tyrosine kinases (RTKs). The 7-azaindole moiety binds to the hinge region of the kinase, while the carbohydrazide tail extends into the specificity pocket.

Mechanism of Action: The Hinge Binder

In the ATP-binding pocket:

  • N1 (Pyridine nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge residue (e.g., Val882 in PI3K).

  • N7 (Pyrrole nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.

  • C3-Hydrazone: The substituent attached to the hydrazide nitrogen targets the hydrophobic pocket II or the solvent front, determining selectivity (e.g., PI3K vs. EGFR).

Visualization: Kinase Binding Topology

KinaseBinding Ligand 7-Azaindole-3-Carbohydrazide Hinge Kinase Hinge Region (Val/Glu/Met) Ligand->Hinge Dual H-Bonds (N1 & N7) Gatekeeper Gatekeeper Residue (Thr/Met) Ligand->Gatekeeper Steric Interaction (C3-Tail) Effect Inhibition of Phosphorylation (Apoptosis Induction) Hinge->Effect ATP Exclusion

Figure 2: Mechanistic interaction between the 7-azaindole scaffold and the kinase active site.

Quantitative Efficacy Data

The following table summarizes the potency of 7-azaindole derivatives against key oncogenic targets, aggregated from recent high-impact studies.

Target KinaseCompound Class

Range
Therapeutic Context
PI3K

3-Aryl-7-azaindole0.5 nM - 10 nMT-cell acute lymphoblastic leukemia [1]
FMS (CSF-1R) Pyrrolo[3,2-c] analogs30 nM - 60 nMMacrophage-driven tumors, Arthritis [2]
B-RAF (V600E) 3-Substituted azaindole80 nM - 85 nMMelanoma (Vemurafenib analogs) [3]
Tubulin Indolyl-azaindole120 nM - 210 nMMitotic arrest in HeLa/MCF-7 lines [4]

Note: The PI3K


 potency (0.5 nM) highlights the exceptional affinity achievable when the 3-position is optimized with a carbohydrazide-derived heterocycle.
Part 4: Antimicrobial & Anti-inflammatory Potential[2]

While oncology is the primary focus, the carbohydrazide motif confers significant antimicrobial properties, particularly against Multi-Drug Resistant (MDR) strains.

Mechanism: Unlike the kinase mechanism, antimicrobial activity in these derivatives often involves:

  • DNA Gyrase Inhibition: The planar structure intercalates into bacterial DNA or binds to the gyrase-DNA complex.

  • Metal Chelation: The carbohydrazide (

    
    ) acts as a bidentate ligand, sequestering essential ions like 
    
    
    
    or
    
    
    required for bacterial metalloenzymes.

Key Findings:

  • Hydrazone derivatives showed MIC values as low as 3.35 µg/mL against E. coli [5].[2]

  • Structure-Activity Relationship (SAR) indicates that electron-withdrawing groups (Cl,

    
    ) on the phenyl ring of the hydrazone significantly enhance antibacterial potency compared to electron-donating groups.
    
References
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Source: PubMed / NIH URL:[Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Source: Molecular Diversity / PubMed URL:[Link]2]

Sources

Foundational

bioisosteric replacement of indole with 7-azaindole in medicinal chemistry

Executive Summary The replacement of an indole scaffold with 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a high-impact bioisosteric strategy in modern medicinal chemistry, particularly within kinase inhibitor discovery. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The replacement of an indole scaffold with 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a high-impact bioisosteric strategy in modern medicinal chemistry, particularly within kinase inhibitor discovery. While structurally similar, the introduction of the nitrogen atom at the 7-position fundamentally alters the physicochemical and electronic profile of the molecule. This guide details the mechanistic rationale, synthetic pathways, and metabolic considerations required to successfully implement this scaffold hopping strategy.

Physicochemical Profiling: Indole vs. 7-Azaindole

The transition from indole to 7-azaindole is not merely a steric replacement; it is an electronic modulation that affects solubility, lipophilicity, and acid-base behavior.

Comparative Properties Table
PropertyIndole7-AzaindoleImpact on Drug Design
H-Bond Donors 1 (NH)1 (NH)Retains donor capability for hinge binding.
H-Bond Acceptors 01 (N7)Critical: N7 acts as a specific acceptor, often mimicking N1 of adenine.
pKa (NH) ~16.2~13.27-Azaindole is significantly more acidic; easier to deprotonate.
pKa (Conjugate Acid) -2.4 (C3 protonation)4.6 (N7 protonation)7-Azaindole is basic at N7; can be protonated at physiological pH.
LogP (Lipophilicity) 2.141.457-Azaindole lowers LogP, improving aqueous solubility.
Aromaticity HighHigh (π-deficient)Pyridine ring makes the system electron-deficient compared to indole.
Electronic Implications
  • Solubility: The pyridine nitrogen (N7) lowers the LogP by approximately 0.7 units and introduces a basic center, significantly improving aqueous solubility compared to the parent indole.

  • Acidity: The electron-withdrawing nature of the pyridine ring increases the acidity of the pyrrole NH (pKa ~13.2 vs 16.2). This influences permeability and binding interactions where the NH acts as a donor.

Structural Biology: The Kinase "Privileged" Scaffold

7-Azaindole is termed a "privileged scaffold" for kinase inhibitors because it mimics the purine ring of ATP more effectively than indole.

Hinge Region Binding Mode

In the ATP-binding pocket of kinases, the "hinge region" connects the N- and C-terminal lobes.

  • Indole: Can only act as a hydrogen bond donor (NH).

  • 7-Azaindole: Acts as a bidentate ligand.

    • N1-H (Donor): H-bonds to the backbone carbonyl of the hinge residue (e.g., Glu, Met).

    • N7 (Acceptor): H-bonds to the backbone NH of the hinge residue.

This bidentate interaction creates a rigid, high-affinity anchor, often increasing potency by 10-100 fold over the corresponding indole.

Visualization of Binding Modes

KinaseBinding Backbone_NH Backbone NH (Donor) N7 N7 (Pyridine) (Acceptor) Backbone_NH->N7 H-Bond Backbone_CO Backbone C=O (Acceptor) N1 N1-H (Pyrrole) (Donor) N1->Backbone_CO H-Bond

Caption: Bidentate hydrogen bonding interaction between the 7-azaindole scaffold and the kinase hinge region, mimicking the adenine moiety of ATP.

Synthetic Protocols

Constructing the 7-azaindole core requires robust methodologies, as electrophilic substitution (common in indoles) is difficult due to the electron-deficient pyridine ring.

Protocol: One-Pot Sonogashira/Cyclization

This is the industry-standard method for synthesizing functionalized 7-azaindoles from commercially available 2-amino-3-halopyridines.

Target: 2-Substituted-7-azaindole Starting Material: 2-amino-3-iodopyridine[1]

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 2-amino-3-iodopyridine (1.0 equiv)

    • Alkyne: Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

    • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

    • Co-catalyst: CuI (2 mol%)

    • Base: Et₃N (3.0 equiv) or Cs₂CO₃ (for cyclization)

    • Solvent: DMF or DMF/THF mixture.

  • Coupling (Sonogashira):

    • Charge reaction vessel with substrate, catalysts, and base under inert atmosphere (N₂/Ar).

    • Add alkyne and solvent.

    • Stir at RT to 60°C for 2-4 hours. Monitor by LCMS for intermediate (alkynyl-aminopyridine).

  • Cyclization:

    • Option A (Spontaneous): Many derivatives cyclize spontaneously at elevated temperatures (80-100°C).

    • Option B (Base-mediated): Add KOtBu (2.0 equiv) or Cs₂CO₃ and heat to 80°C for 2 hours to force ring closure.

  • Workup:

    • Dilute with EtOAc, wash with water/brine to remove DMF.

    • Purify via flash chromatography (Hex/EtOAc).

Synthetic Pathway Diagram[2]

Synthesis SM 2-Amino-3-iodopyridine Inter Intermediate: 3-Alkynyl-2-aminopyridine SM->Inter Sonogashira Coupling Reagents Terminal Alkyne PdCl2(PPh3)2, CuI, Et3N Reagents->Inter Product 2-Substituted-7-Azaindole Inter->Product Intramolecular Hydroamination Cyclization Cyclization (Base/Heat, 80°C) Cyclization->Product

Caption: One-pot synthesis of 7-azaindoles via Sonogashira coupling followed by intramolecular cyclization.

Metabolic Liabilities: The Aldehyde Oxidase Issue

A critical liability of the 7-azaindole scaffold is its susceptibility to metabolism by Aldehyde Oxidase (AO) .[2] Unlike CYPs, AO is a cytosolic enzyme that oxidizes electron-deficient heterocycles.

Mechanism of Failure

AO nucleophilically attacks the electron-deficient C2 position of the 7-azaindole, converting it to the 2-oxo-7-azaindole (a lactam). This metabolite is often inactive and rapidly cleared.

  • Note: This metabolism is species-dependent (High in Humans/Monkeys, Low in Rats/Dogs), leading to disconnects between preclinical PK and human PK.

Mitigation Strategies
  • C2 Blocking: Introducing a substituent at C2 (e.g., Methyl, Cl, CF3) sterically and electronically blocks the site of attack.

  • Electronic Modulation: Adding electron-donating groups (EDGs) to the pyridine ring reduces electrophilicity at C2.

  • Scaffold Hopping: Switching to 7-azaindazole (N at position 2) eliminates the C2 carbon entirely, removing the AO liability (though potentially altering binding).

AOMetabolism Substrate 7-Azaindole (Electron Deficient C2) Metabolite 2-Oxo-7-azaindole (Inactive Lactam) Substrate->Metabolite Oxidation at C2 AO_Enzyme Aldehyde Oxidase (Cytosolic) AO_Enzyme->Metabolite Strategy Mitigation: Substituent at C2 (Me, Cl) Strategy->Substrate Blocks

Caption: Aldehyde Oxidase (AO) mediated oxidation at the C2 position and mitigation via steric blocking.

Case Study: Vemurafenib (Zelboraf)

The discovery of Vemurafenib (PLX4032) illustrates the successful application of this bioisostere.

  • Target: BRAF V600E (Melanoma).[3][4]

  • Evolution:

    • Initial Hit: A 7-azaindole fragment was identified via crystallography to bind the hinge region of PIM1 (surrogate kinase) with high ligand efficiency.[5]

    • Optimization: The 7-azaindole core was preserved for its bidentate hinge binding.

    • Liability Management: A 4-chlorophenyl group was added at C5 to fill the hydrophobic pocket, and a propyl group at N1 to improve solubility/permeability.

    • Result: The 7-azaindole core provided the necessary enthalpy (H-bonds) to anchor the molecule, while substituents tuned the PK profile.

References

  • Song, J. J., et al. (2002). "A general synthesis of 7-azaindoles."[6][7] Journal of Organic Chemistry. Link

  • Tsai, J., et al. (2008). "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity." Proceedings of the National Academy of Sciences. Link

  • Popowycz, F., et al. (2018).[8] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules. Link

  • Pryde, D. C., et al. (2012).[2][9] "Medicinal chemistry approaches to avoid aldehyde oxidase metabolism." Bioorganic & Medicinal Chemistry Letters. Link

  • Laha, J. K., et al. (2020). "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications. Link

Sources

Protocols & Analytical Methods

Method

reaction conditions for acylating 7-azaindole-3-carbohydrazide

Abstract & Strategic Importance 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine. It is a critical core in kinase inhibitors (e.g., V...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine. It is a critical core in kinase inhibitors (e.g., Vemurafenib) due to its ability to form key hydrogen bonds within the ATP-binding pocket. The 7-azaindole-3-carbohydrazide derivative is a versatile intermediate, primarily used to synthesize 1,3,4-oxadiazoles (antitumor/antimicrobial agents) or N-acylhydrazones .

This guide details the reaction conditions for acylating the hydrazide moiety while managing the regioselectivity challenges posed by the acidic N-1 pyrrole nitrogen. It provides protocols for direct acylation using acid chlorides, coupling with carboxylic acids, and one-pot cyclodehydration.

Mechanistic Considerations & Regioselectivity

The 7-azaindole-3-carbohydrazide contains three potential nucleophilic sites:

  • Hydrazide Terminal Nitrogen (Nβ): The most nucleophilic site (

    
     character, unhindered).
    
  • Hydrazide Amide Nitrogen (Nα): Less nucleophilic due to resonance with the carbonyl.

  • Azaindole Ring Nitrogen (N-1): Acidic (

    
    ). Can be acylated under basic conditions or with excess reagent, but the N-acyl bond is often labile.
    

Regioselectivity Rule: Under neutral or mildly basic conditions (TEA, Pyridine) and stoichiometric control (1.0–1.1 eq. electrophile), acylation occurs selectively at the Nβ hydrazide nitrogen . Strong bases (NaH) or excess anhydride will lead to bis-acylation (Nβ and N-1).

Figure 1: Reaction Pathways & Selectivity Logic

G Start 7-Azaindole-3- Carbohydrazide Cond_A Method A: Acid Chloride/Anhydride (Mild Base) Start->Cond_A High Reactivity Electrophile Cond_B Method B: Carboxylic Acid (HATU/EDC) Start->Cond_B Sensitive/Complex Acid Cond_C Method C: POCl3 Reflux (Cyclodehydration) Start->Cond_C Direct to Heterocycle Prod_Acyl N-Acylhydrazide (Target) Cond_A->Prod_Acyl 1.0 eq Base 0°C to RT Side_Prod N1,N'-Bis-acyl (Side Product) Cond_A->Side_Prod Excess Base/Reagent High Temp Cond_B->Prod_Acyl High Selectivity Prod_Oxad 1,3,4-Oxadiazole (Cyclized) Cond_C->Prod_Oxad -H2O Prod_Acyl->Prod_Oxad POCl3 or TsCl/Base

Caption: Decision tree for acylation strategies. Method A/B yields the linear hydrazide; Method C yields the cyclized oxadiazole.

Experimental Protocols

Method A: Acylation via Acid Chlorides or Anhydrides

Best for: Simple aliphatic/aromatic acyl groups where the acid chloride is commercially available.

Reagents:

  • Substrate: 7-Azaindole-3-carbohydrazide (1.0 equiv)

  • Electrophile: Acid Chloride or Anhydride (1.1 equiv)

  • Base: Pyridine (1.5 equiv) or Triethylamine (TEA) (1.5 equiv)

  • Solvent: Anhydrous DMF (preferred due to solubility) or THF.

Protocol:

  • Dissolution: In a flame-dried flask under inert atmosphere (

    
    ), dissolve the carbohydrazide in anhydrous DMF (concentration ~0.1 M). Note: 7-azaindoles often require DMF or DMSO for full solubility; THF may result in a slurry which is acceptable if stirring is efficient.
    
  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Add the base (Pyridine/TEA) followed by the dropwise addition of the acid chloride/anhydride over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Workup: Pour the reaction mixture into ice-cold water (10x reaction volume). The product usually precipitates.

    • If solid forms: Filter, wash with water and cold ethanol.

    • If no solid: Extract with EtOAc (x3), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH gradient).

Critical Control Point: If N-1 acylation is observed (M+Acyl mass in LC-MS), treat the crude product with mild base (e.g.,


 in MeOH) at RT for 30 mins to selectively hydrolyze the indole amide while leaving the hydrazide intact.
Method B: Acylation via Carboxylic Acids (Coupling Agents)

Best for: Complex acids, library synthesis, or when acid chlorides are unstable.

Reagents:

  • Substrate: 7-Azaindole-3-carbohydrazide (1.0 equiv)

  • Carboxylic Acid: (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC·HCl (1.2 equiv) / HOBt (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0–3.0 equiv)

  • Solvent: DMF.[1][2]

Protocol:

  • Activation: In a vial, dissolve the Carboxylic Acid and DIPEA in DMF. Add HATU and stir at RT for 5–10 minutes to form the activated ester.

  • Coupling: Add the 7-azaindole-3-carbohydrazide to the activated ester solution.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Dilute with water. If precipitate forms, filter. If not, extract with EtOAc.

    • Note: Removal of DMF is critical. Wash organic layer thoroughly with water and LiCl solution (5%) if available to remove DMF traces.

Method C: One-Pot Synthesis of 1,3,4-Oxadiazoles

Best for: Direct access to the heterocyclic target without isolating the acyl hydrazide intermediate.

Reagents:

  • Substrate: 7-Azaindole-3-carbohydrazide (1.0 equiv)

  • Carboxylic Acid: (1.0 equiv)[3]

  • Reagent/Solvent: Phosphorus Oxychloride (

    
    ) (5–10 equiv)
    
  • Optional: Refluxing in Ethanol with catalytic

    
     (milder alternative).
    

Protocol (


 Method): 
  • Setup: Place the carbohydrazide and carboxylic acid in a round-bottom flask.

  • Addition: Add

    
     carefully (exothermic). The reagent acts as both solvent and dehydrating agent.
    
  • Reflux: Heat the mixture to reflux (100–110°C) for 4–8 hours.

  • Quenching (Hazardous): Cool to RT. Pour the mixture very slowly onto crushed ice with vigorous stirring. Caution: Violent reaction.

  • Neutralization: Neutralize the aqueous slurry with

    
     or ammonia solution to pH ~8.
    
  • Isolation: Filter the resulting solid precipitate. Wash with water.[4]

  • Purification: Recrystallization from Ethanol.

Quantitative Comparison of Methods

ParameterMethod A (Acid Chloride)Method B (HATU Coupling)Method C (

Cyclization)
Reaction Time 2–4 Hours4–12 Hours4–8 Hours
Temperature 0°C

RT
RTReflux (100°C+)
Yield (Typical) 75–90%60–85%50–75%
Selectivity High (with controlled stoichiometry)Very HighN/A (Forms Oxadiazole)
Purification Precipitation/RecrystallizationExtraction/ColumnPrecipitation
Key Risk N-1 Acylation (if base excess)DMF removal difficultyHarsh conditions/Quenching

Troubleshooting & Optimization

  • Solubility Issues:

    • 7-Azaindole derivatives are notoriously insoluble in non-polar solvents. DMF is the gold standard. If DMF is difficult to remove, use DMSO and work up by pouring into water, or use DMA (Dimethylacetamide).

  • N-1 Side Reaction:

    • If the N-1 nitrogen (indole) gets acylated, the product will show a mass of

      
      .
      
    • Fix: The N-1 acyl group is much more labile than the hydrazide. Stir the crude mixture in MeOH with

      
       or aqueous 
      
      
      
      (1M) for 30 minutes at RT. The N-1 group will cleave, leaving the desired hydrazide.
  • Purification of Hydrazides:

    • Avoid silica gel chromatography if possible, as hydrazides can streak. Recrystallization from Ethanol or Acetonitrile is preferred.

References

  • National Institutes of Health (NIH). (2020). Synthesis of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives. PubMed. Retrieved from [Link]

  • MDPI. (2022).[1] Synthesis and Reactions of Some New Heterocyclic Carbohydrazides. Molecules. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis - HATU Coupling Protocols. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Azaindole-3-Carbohydrazide

Welcome to the technical support center for the synthesis of 7-azaindole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and opti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-azaindole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. My insights are drawn from established synthetic methodologies and practical, field-proven experience to ensure your experiments are both successful and reproducible.

Overview of the Synthetic Pathway

The synthesis of 7-azaindole-3-carbohydrazide is typically achieved through a two-step process starting from 7-azaindole-3-carboxylic acid. The first step involves the esterification of the carboxylic acid to form an intermediate, commonly the ethyl or methyl ester. This is followed by hydrazinolysis of the ester to yield the final product. Each of these steps presents unique challenges that can impact the overall yield and purity of the 7-azaindole-3-carbohydrazide.

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"7-Azaindole-3-Carboxylic_Acid" [label="7-Azaindole-3-Carboxylic Acid"]; "Ethyl_7-Azaindole-3-Carboxylate" [label="Ethyl 7-Azaindole-3-Carboxylate"]; "7-Azaindole-3-Carbohydrazide" [label="7-Azaindole-3-Carbohydrazide"];

"7-Azaindole-3-Carboxylic_Acid" -> "Ethyl_7-Azaindole-3-Carboxylate" [label=" Esterification (e.g., EtOH, H₂SO₄)"]; "Ethyl_7-Azaindole-3-Carboxylate" -> "7-Azaindole-3-Carbohydrazide" [label=" Hydrazinolysis (NH₂NH₂·H₂O)"]; } Caption: General synthetic pathway for 7-azaindole-3-carbohydrazide.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the synthesis of 7-azaindole-3-carbohydrazide.

Part 1: Esterification of 7-Azaindole-3-Carboxylic Acid

Question: My Fischer esterification of 7-azaindole-3-carboxylic acid is resulting in a low yield of the ethyl ester. What are the likely causes and how can I improve it?

Answer:

Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction and challenges during the workup.[1][2] Here are the primary factors to consider and actionable solutions:

  • Incomplete Reaction (Equilibrium): The Fischer esterification is an equilibrium process.[2] To drive the reaction towards the ester product, you can:

    • Use a large excess of the alcohol: Using ethanol as the solvent is a common and effective strategy.

    • Remove water as it is formed: This can be achieved using a Dean-Stark apparatus, although for small-scale reactions, using a large excess of the alcohol is often sufficient.

  • Hydrolysis during Workup: The ester product can be hydrolyzed back to the carboxylic acid during the aqueous workup, especially if the conditions are not carefully controlled.[3]

    • Use a weak base for neutralization: When neutralizing the acid catalyst, use a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) instead of strong bases like sodium hydroxide (NaOH).[3] Strong bases can significantly promote saponification (base-catalyzed ester hydrolysis).[3]

    • Keep it cold: Perform all aqueous washes with ice-cold solutions to minimize the rate of hydrolysis.[3]

    • Minimize contact time: Work efficiently during the extraction and washing steps. Do not allow the organic and aqueous layers to remain in contact for extended periods.

    • Thorough drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation. Residual water can co-distill with the solvent and concentrate with the product, potentially leading to hydrolysis upon storage.[3]

  • Purity of Starting Material: 7-azaindole-3-carboxylic acid is commercially available, but its purity should be verified.[4][5] Impurities can interfere with the reaction.

ParameterRecommendationRationale
Alcohol Use a large excess (e.g., as solvent)Drives the equilibrium towards the product.
Catalyst Concentrated H₂SO₄ (catalytic amount)Standard acid catalyst for Fischer esterification.
Temperature RefluxTo increase the reaction rate.
Workup Base Cold, saturated NaHCO₃ (aq)Neutralizes the acid catalyst without significantly hydrolyzing the ester.[3]
Washing Use ice-cold water and brineReduces the solubility of the ester in the aqueous phase and minimizes hydrolysis.[3]

Question: I am observing the presence of my starting carboxylic acid in the NMR spectrum of my final ester product. What went wrong?

Answer:

The presence of the starting carboxylic acid in your final product is a clear indication of either an incomplete reaction or, more commonly, hydrolysis of the ester during the workup.[3] Review your workup procedure with the following in mind:

  • Neutralization Step: Did you use a strong base? If so, this is a likely cause of saponification. Switch to a weak base like sodium bicarbonate.[3]

  • Temperature Control: Were your aqueous solutions at room temperature? Always use ice-cold solutions for washes to slow down the hydrolysis reaction.[3]

  • Drying: Was your organic layer completely dry before you removed the solvent? Any remaining water can lead to hydrolysis. Ensure your drying agent is used effectively.[3]

Part 2: Hydrazinolysis of Ethyl 7-Azaindole-3-Carboxylate

Question: The yield of my 7-azaindole-3-carbohydrazide is consistently low. How can I optimize the hydrazinolysis step?

Answer:

Low yields in the hydrazinolysis of esters are a frequent issue. The key to a successful reaction is ensuring it goes to completion and that the product is effectively isolated.[6]

  • Incomplete Reaction: This is one of the most common reasons for low yield.[6][7]

    • Insufficient Hydrazine Hydrate: A large excess of hydrazine hydrate (typically 5-20 equivalents) is crucial to drive the reaction to completion.[6][7]

    • Inadequate Reaction Time and Temperature: The reaction often requires heating (refluxing in a solvent like ethanol) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.[6]

  • Product Loss During Workup: 7-azaindole-3-carbohydrazide is often a crystalline solid that precipitates from the reaction mixture.[6]

    • Insufficient Cooling: Ensure the reaction mixture is thoroughly cooled, preferably in an ice bath, before filtering the product to minimize its solubility in the solvent.[6]

    • Choice of Washing Solvent: Wash the collected precipitate with a cold solvent in which the product has low solubility, such as cold ethanol or diethyl ether, to remove impurities without dissolving a significant amount of the product.[6]

  • Side Reactions: The presence of water can lead to unwanted side reactions.[6] While hydrazine hydrate contains water, using an anhydrous solvent for the reaction can help minimize other water-related side products.

Question: My TLC plate shows multiple spots after the hydrazinolysis reaction. What are the likely impurities?

Answer:

The presence of multiple spots on your TLC plate indicates an impure product. The most common impurities are:

  • Unreacted Starting Material (Ethyl 7-Azaindole-3-Carboxylate): This will be a less polar spot than your product. If you see this, it means the reaction is incomplete. To address this, you can increase the reaction time, temperature, or the amount of hydrazine hydrate.[7]

  • Mono-hydrazide, Mono-ester Species (in case of di-esters): While not directly applicable to this mono-ester synthesis, it's a common side product in similar reactions and highlights the possibility of incomplete reaction.[6]

  • Degradation Products: If the reaction is heated for too long or at too high a temperature, degradation of the starting material or product can occur. Consider lowering the reaction temperature and extending the reaction time if you suspect this is the case.[7]

dot graph "Troubleshooting_Hydrazinolysis" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield of 7-Azaindole-3-Carbohydrazide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_TLC [label="Check TLC of Crude Product"]; Incomplete_Reaction [label="Starting Material Present?", shape=diamond, fillcolor="#FBBC05"]; Optimize_Conditions [label="Increase Hydrazine Hydrate (5-20 eq)\nIncrease Reaction Time/Temp"]; Product_Loss [label="No Starting Material Present"]; Workup_Issues [label="Review Workup Procedure", shape=diamond, fillcolor="#FBBC05"]; Cooling [label="Ensure Thorough Cooling Before Filtration"]; Washing [label="Wash with Cold, Non-polar Solvent"]; Yield_Improved [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_TLC; Check_TLC -> Incomplete_Reaction; Incomplete_Reaction -> Optimize_Conditions [label="Yes"]; Optimize_Conditions -> Yield_Improved; Incomplete_Reaction -> Product_Loss [label="No"]; Product_Loss -> Workup_Issues; Workup_Issues -> Cooling [label="Yes"]; Workup_Issues -> Washing [label="Yes"]; Cooling -> Yield_Improved; Washing -> Yield_Improved; } Caption: Troubleshooting workflow for low yield in hydrazinolysis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-Azaindole-3-Carboxylate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 7-azaindole-3-carboxylic acid (1.0 eq).

  • Reagents: Add absolute ethanol (sufficient to act as solvent, e.g., 10-20 mL per gram of carboxylic acid) followed by a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer with ice-cold saturated sodium bicarbonate solution until CO₂ evolution ceases.

    • Wash with ice-cold water and then with cold brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 7-azaindole-3-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 7-Azaindole-3-Carbohydrazide
  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 7-azaindole-3-carboxylate (1.0 eq) in ethanol.

  • Reagents: Add a large excess of hydrazine hydrate (10-20 eq).

  • Reaction: Heat the mixture to reflux for 6-12 hours. The product may begin to precipitate out of the solution upon heating. Monitor the disappearance of the starting ester by TLC.

  • Isolation:

    • Cool the reaction mixture to room temperature, and then further cool in an ice bath for at least 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove residual impurities.

  • Drying: Dry the purified 7-azaindole-3-carbohydrazide under vacuum.

Frequently Asked Questions (FAQs)

Q1: Can I use a different alcohol for the esterification step? A1: Yes, other simple alcohols like methanol can be used to produce the corresponding methyl ester. The general principles of the Fischer esterification and its workup remain the same.

Q2: Is it possible to synthesize 7-azaindole-3-carbohydrazide directly from the carboxylic acid? A2: While direct conversion of carboxylic acids to hydrazides is possible using peptide coupling reagents, the two-step process via the ester is a more common and often more cost-effective method for this type of substrate.

Q3: My 7-azaindole-3-carbohydrazide product is an oil and won't crystallize. What should I do? A3: If your product is oily, it is likely impure. Try dissolving the crude product in a minimal amount of a polar solvent (like hot ethanol) and then either allowing it to cool slowly for recrystallization or adding a non-polar solvent (like hexanes or diethyl ether) to precipitate the pure hydrazide.[7] If this fails, purification by column chromatography may be necessary.[7]

Q4: What are the safety precautions when working with hydrazine hydrate? A4: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • PubChem. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Shafiee, A., et al. (2013). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. DARU Journal of Pharmaceutical Sciences, 21(1), 33. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. Retrieved from [Link]

  • Patrick, G. L., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(12), 3465–3480. Retrieved from [Link]

  • Xu, Y., et al. (2022). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. Frontiers in Chemistry, 10, 846914. Retrieved from [Link]

  • Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(4). Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 243, 114777. Retrieved from [Link]

  • Kamal, A., et al. (2019). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Advances, 9(29), 16429-16445. Retrieved from [Link]

  • Aapptec. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Retrieved from [Link]

  • Ghorab, M. M., et al. (2000). Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. Pharmacy and Pharmaceutical Sciences, 3(2), 245-253. Retrieved from [Link]

  • Forever Chemical. (n.d.). Carbohydrazide| CAS 497-18-7 Raw Material. Retrieved from [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 899-910. Retrieved from [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working. Retrieved from [Link]

  • Mori, T., et al. (2018). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications, 54(76), 10696-10699. Retrieved from [Link]

  • Ghorab, M. M., et al. (1999). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 4(9), 249-260. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • OrgoSolver. (n.d.). Synthesis and Reactions of Carboxylic Acids, Esters, and Anhydrides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide

Welcome to the Technical Support Center for the purification of 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important heterocyclic compound. As a derivative of 7-azaindole, proper purification is critical for its use in downstream applications, including as a precursor in the synthesis of potent kinase inhibitors.[1][2]

This document provides a structured approach to selecting an appropriate recrystallization solvent and troubleshooting common issues that may arise during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for a new compound like 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide?

The most crucial initial step is a systematic solvent screening on a small scale. The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but sparingly at room temperature or below.[3][4] This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities. Attempting a large-scale recrystallization without first identifying a suitable solvent system can lead to significant product loss or failure to achieve the desired purity.

Q2: Which solvents are good starting points for the recrystallization of 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide?

Based on the structure, which contains a polar 7-azaindole core and a carbohydrazide group, a range of protic and polar aprotic solvents should be evaluated.

  • Alcohols (Ethanol, Methanol, Isopropanol): Ethanol is a commonly recommended and effective solvent for the recrystallization of related arylacetohydrazides and 7-azaindole derivatives.[3][5] These solvents are generally good at dissolving polar compounds at elevated temperatures.

  • Water: Given that carbohydrazide has good solubility in water, aqueous mixtures with alcohols (e.g., ethanol/water) are a logical choice to explore.[3][6]

  • Acetonitrile: This polar aprotic solvent can sometimes be effective for recrystallizing compounds that are highly soluble or tend to form oils in other solvents.[7]

  • Other Polar Solvents: Ethyl acetate and acetone are also common recrystallization solvents for polar organic compounds and could be considered.[8][9]

Q3: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue and can be caused by several factors:

  • High Solute Concentration: A supersaturated solution can sometimes lead to the formation of an oil. Try using a more dilute solution by adding more hot solvent until the oil redissolves, then allow it to cool slowly.[4]

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice, resulting in an amorphous oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]

  • Presence of Impurities: Impurities can depress the melting point of the compound, causing it to separate as a liquid. If possible, a preliminary purification step, such as a quick filtration through a plug of silica, might be beneficial.[4]

  • Inappropriate Solvent Choice: If the boiling point of the solvent is higher than the melting point of your compound, it will melt in the hot solvent and separate as an oil upon cooling. In such cases, a lower-boiling solvent should be selected.[4]

Q4: I am not getting any crystal formation, even after cooling the solution in an ice bath. What should I do?

Several factors can inhibit crystallization:

  • Solution is not sufficiently saturated: You may have used too much solvent. The volume of solvent can be reduced by gentle heating under a stream of nitrogen or by rotary evaporation, followed by another attempt at cooling.

  • Inhibitory effect of impurities: Some impurities can prevent crystal lattice formation.

  • Lack of nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The small scratches provide a surface for crystal growth. Alternatively, "seeding" the solution with a tiny crystal of the pure compound, if available, can initiate crystallization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Recovery of Purified Product The compound is too soluble in the cold solvent.Select a solvent in which the compound has lower solubility at room temperature. Consider using a solvent mixture where the compound is less soluble.
The solution was not cooled sufficiently.Ensure the solution is cooled in an ice bath or refrigerator to maximize crystal precipitation.
Colored Impurities in Final Product Impurities are co-crystallizing with the product.Try a different recrystallization solvent or a solvent pair. Sometimes, a hot filtration step after dissolving the crude product can remove insoluble colored impurities.
The compound itself is colored.Verify the expected color of the pure compound from literature or analytical data.
Crystals are very fine or needle-like Rapid crystallization due to high supersaturation or rapid cooling.Allow the solution to cool more slowly. A less polar solvent might also encourage the growth of larger crystals.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent for 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide.

Methodology:

  • Place a small amount (approx. 10-20 mg) of the crude 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide into several test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, water, ethyl acetate, acetonitrile) dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Note the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals form, place the test tube in an ice bath to maximize precipitation.

  • Evaluate the quality and quantity of the crystals formed. The ideal solvent will dissolve the compound when hot but yield a good recovery of pure crystals upon cooling.

Protocol 2: Recrystallization using a Two-Solvent System

If a single solvent is not ideal, a two-solvent system can be effective. This typically involves one solvent in which the compound is highly soluble and another in which it is poorly soluble.[10]

Methodology:

  • Dissolve the crude 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide in a minimal amount of a hot solvent in which it is very soluble (the "good" solvent).

  • While the solution is still hot, add a second solvent in which the compound is poorly soluble (the "bad" solvent) dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to complete the crystallization process.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold "bad" solvent or a cold mixture of the two solvents.

  • Dry the purified crystals under vacuum.

Visualizing the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow start Start: Crude Compound solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool Yes hot_filtration->cool No crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out? cool->oil_out collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes troubleshoot Troubleshoot: - Scratch flask - Seed crystals - Reduce solvent volume crystals_form->troubleshoot No wash_dry Wash with Cold Solvent & Dry collect_crystals->wash_dry end_product Pure Product wash_dry->end_product troubleshoot->cool oil_out->crystals_form No reheat_dilute Reheat & Add More Solvent or Change Solvent oil_out->reheat_dilute Yes reheat_dilute->cool

Caption: Recrystallization Workflow Diagram.

Solvent Properties for Consideration

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water 10080.1Good for highly polar compounds. High boiling point can be an issue.
Methanol 6532.7A versatile polar protic solvent.
Ethanol 7824.5Commonly used and effective for many hydrazides and heterocycles.[3]
Isopropanol 8219.9Similar to ethanol but slightly less polar.
Acetonitrile 8237.5A polar aprotic solvent, can be useful for preventing oiling out.[7]
Ethyl Acetate 776.0A moderately polar solvent.
Acetone 5620.7A common polar aprotic solvent with a low boiling point.

References

  • BenchChem. (n.d.). Impact of solvent choice on the yield and purity of 2-(2-Chlorophenyl)acetohydrazide.
  • BenchChem. (n.d.). Technical Support Center: Refining the Purification of 7-Azaoxindole Derivatives.
  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
  • ResearchGate. (2020, August 31). How to purify hydrazone?
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • PMC. (n.d.). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base.
  • Google Patents. (n.d.). CN105777748A - 7-azaindole and preparation method thereof.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • YouTube. (2012, May 7). Recrystallization using two solvents.
  • ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PMC. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Master Thesis. (n.d.). Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines.
  • Wikipedia. (n.d.). Carbohydrazide.

Sources

Troubleshooting

troubleshooting low conversion rates of pyrrolo[2,3-b]pyridine esters to hydrazides

Topic: Troubleshooting low conversion rates of pyrrolo[2,3-b]pyridine esters to hydrazides. Ticket ID: #AZA-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Overview T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low conversion rates of pyrrolo[2,3-b]pyridine esters to hydrazides. Ticket ID: #AZA-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Overview

The Issue: Researchers frequently encounter stalled reactions or low yields when converting alkyl esters of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) to their corresponding hydrazides using standard hydrazine hydrate/ethanol conditions.

The Root Cause: Unlike simple phenyl esters, the 7-azaindole scaffold presents a unique "electronic trap." Hydrazine is sufficiently basic to deprotonate the pyrrole N1-H (


). The resulting anionic species is electron-rich, significantly reducing the electrophilicity of the ester carbonyl via resonance donation, thereby stalling the nucleophilic attack.

Quick Resolution Matrix:

Observation (LCMS/TLC)DiagnosisRecommended Action
>80% Starting Material Electronic Deactivation (Anion Trap)Switch solvent to n-Butanol and increase temp to 117°C.
Precipitate formed, but wrong mass Azine formation or Salt formationCheck if product is the hydrazine salt. Acidify to release free base.
Complex mixture / Decomposition Ring opening or polymerizationLower temp, check for trace transition metals, or switch to Two-Step Route (Saponification

Coupling).

The "Anion Trap" Mechanism

Understanding why your reaction stalled.

The pyrrolo[2,3-b]pyridine core is electron-deficient due to the pyridine nitrogen (N7), which typically activates esters at C2 or C3. However, in the presence of hydrazine hydrate (basic), the following competition occurs:

  • Path A (Desired): Nucleophilic attack at the ester carbonyl.

  • Path B (Parasitic): Deprotonation of the N1 indole proton.

Once deprotonated, the ring becomes an electron donor. The negative charge is delocalized, reducing the partial positive charge on the ester carbonyl, making it resistant to attack by the hydrazine nucleophile.

G Substrate 7-Azaindole Ester (Neutral) PathA Path A: Nucleophilic Attack (Kinetic Product) Substrate->PathA Fast PathB Path B: N1-Deprotonation (Thermodynamic Sink) Substrate->PathB Very Fast Hydrazine Hydrazine Hydrate (Nucleophile & Base) Hydrazine->PathA Hydrazine->PathB Product Target Hydrazide PathA->Product Anion Unreactive Anion (Resonance Stabilized) PathB->Anion Reversible but favored Anion->Substrate Requires Proton Source

Figure 1: Mechanistic competition between productive hydrazinolysis and non-productive deprotonation.

Troubleshooting Protocols

Protocol A: High-Temperature Direct Conversion (The "Force" Method)

Use this when standard Ethanol reflux fails.

Logic: Ethanol reflux (78°C) often provides insufficient energy to overcome the activation barrier of the deactivated anionic intermediate. n-Butanol allows heating to ~117°C, driving the reaction despite the electronic disadvantage.

Step-by-Step:

  • Dissolve: Suspend 1.0 eq of 7-azaindole ester in n-Butanol (10-15 volumes).

  • Reagent: Add 10-15 equivalents of Hydrazine Hydrate (64-65% or 80%).

    • Note: The large excess acts as both reactant and solvent co-factor to shift equilibrium.

  • Reflux: Heat to reflux (117°C) for 12–24 hours.

  • Monitor: Check LCMS. If conversion is >90%, proceed to workup.

  • Workup:

    • Cool to room temperature.[1] The product often precipitates.

    • If no precipitate: Concentrate n-Butanol (rotovap requires high vacuum/bath temp).

    • Triturate residue with cold Ethanol or Diethyl Ether.

Protocol B: The Two-Step "Saponification-Coupling" (The "Sure" Method)

Use this if Protocol A fails or if the substrate has sensitive functional groups.

Logic: If the ester is stubborn, hydrolysis to the carboxylic acid is usually quantitative. The acid can then be activated (using CDI or T3P) and reacted with hydrazine under mild conditions, avoiding the deprotonation/deactivation competition.

Step-by-Step:

  • Saponification:

    • Treat Ester with LiOH (3 eq) in THF/Water (1:1). Stir at RT or 50°C.

    • Acidify to pH 4-5 to precipitate the Carboxylic Acid . Isolate and dry.

  • Activation & Coupling:

    • Dissolve Acid (1.0 eq) in dry DMF.

    • Add CDI (1.1 eq) . Stir at RT for 1h (watch for

      
       evolution).
      
    • Add Hydrazine Hydrate (2.0 eq) carefully.

    • Stir at RT for 2–4 hours.

  • Isolation: Pour into water. The hydrazide usually precipitates.

Frequently Asked Questions (FAQs)

Q: Can I use Lewis Acids to catalyze the reaction? A: Generally, no. While Lewis acids (like


) catalyze ester substitutions, they will chelate strongly to the N7 pyridine nitrogen and the hydrazide product, making isolation difficult and often stalling the reaction further by "poisoning" the catalyst.

Q: My product is water-soluble and won't precipitate. How do I isolate it? A: 7-azaindole hydrazides can be amphoteric.

  • Option 1: Evaporate all solvent (azeotrope hydrazine with toluene). Recrystallize from minimal hot MeOH.

  • Option 2: Use a reverse-phase C18 column (Flash chromatography) with Water/Acetonitrile (no TFA buffer, as it forms salts).

Q: I see a mass of [M+12] or [M+24] in LCMS. What is it? A: This is likely a "bridged" azine impurity where two equivalents of ester react with one hydrazine.

  • Cause: Low concentration of hydrazine.

  • Fix: Ensure hydrazine is in large excess (at least 5–10 equivalents) to statistically favor the mono-hydrazide.

Decision Tree for Optimization

Troubleshooting Start Start: Ester + Hydrazine in EtOH (Reflux) Check Check LCMS after 4h Start->Check Result1 >50% Conversion Check->Result1 Result2 <10% Conversion (Stalled) Check->Result2 Result3 Decomposition / Complex Mixture Check->Result3 Action1 Continue heating; Add more hydrazine Result1->Action1 Action2 Switch Solvent to n-Butanol Reflux (117°C) Result2->Action2 Action3 ABORT Hydrazinolysis. Switch to Protocol B (Saponification -> CDI Coupling) Result3->Action3 Check2 Still Low Conv? Action2->Check2 Check after 12h Check2->Action3 Yes

Figure 2: Decision matrix for experimental troubleshooting.

References

  • Vertex Pharmaceuticals. (2012). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Demonstrates the "Plan B" route: Saponification of the 7-azaindole ester followed by coupling (T3P/DIPEA)
  • National Research Centre. (2020).[2] Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. European Journal of Medicinal Chemistry. Link

    • Context: Provides structural verification and reactivity profiles for substituted 7-azaindole scaffolds.
  • ResearchGate. (2015).[3] What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?Link

    • Context: Community consensus on stoichiometry (excess hydrazine) and solvent choices (Ethanol vs.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of 7-Azaindole-3-Carbohydrazide

This guide provides a comprehensive, in-depth technical framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 7-azaindole-3-carbohydrazide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 7-azaindole-3-carbohydrazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, ensuring a self-validating and reliable analytical protocol.

Introduction: The Analytical Challenge of 7-Azaindole-3-Carbohydrazide

7-Azaindole-3-carbohydrazide is a heterocyclic compound of significant interest in pharmaceutical research, featuring a polar 7-azaindole core and a reactive carbohydrazide functional group. This unique combination of moieties presents several analytical challenges in reversed-phase HPLC:

  • High Polarity: The presence of multiple nitrogen atoms and the carbohydrazide group imparts significant polarity, potentially leading to poor retention on traditional C18 stationary phases.

  • Chelating Activity: The hydrazide group can interact with metal ions in the HPLC system, which may cause peak tailing.

  • Chemical Instability: Hydrazide and indole functionalities can be susceptible to degradation under various stress conditions, necessitating a stability-indicating method.

This guide will systematically address these challenges, providing a comparative analysis of different chromatographic conditions to arrive at an optimized and validated purity method.

Understanding the Analyte: Physicochemical Properties

PropertyPredicted ValueImplication for HPLC Method Development
pKa Acidic pKa (hydrazide NH): ~13.6, Basic pKa (pyridine N): ~3.2The compound possesses both acidic and basic centers. At acidic pH (e.g., pH 2-4), the pyridine nitrogen will be protonated, increasing polarity and water solubility. The hydrazide moiety is weakly acidic and will be neutral over a wide pH range.
logP ~ -0.7The negative logP value indicates high hydrophilicity, confirming the challenge of achieving adequate retention on reversed-phase columns.

Note: Predicted values were obtained using computational models and should be considered as estimates. For instance, a study on isoniazid, which also contains a pyridine and a hydrazide group, showed pKa values of approximately 3.35 (pyridine N), 2.36 (hydrazide N), and 13.61 (hydrazide NH)[1].

Strategic Approach to Method Development

Our method development will follow a logical progression, starting with initial screening of columns and mobile phases, followed by optimization and finally, validation and forced degradation studies.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Stability A Analyte Characterization (pKa, logP, UV Spectrum) B Column Selection (C18 vs. Phenyl-Hexyl) A->B C Mobile Phase Screening (ACN vs. MeOH, TFA vs. Formic Acid) B->C D Gradient Optimization C->D E Flow Rate & Temperature Adjustment D->E F Wavelength Selection E->F G Method Validation (ICH Q2(R2)) F->G H Forced Degradation Studies G->H I Final Method H->I ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis API 7-Azaindole-3-Carbohydrazide Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC Optimized HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC PDA Peak Purity Analysis (PDA Detector) HPLC->PDA Resolution Resolution of Degradants PDA->Resolution

Sources

Comparative

A Comparative Guide to the Reactivity of Pyridine and Pyrrolo-Pyridine Carbohydrazides in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyridine and its fused bicyclic an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyridine and its fused bicyclic analogs, such as the pyrrolo-pyridines (azaindoles), are considered "privileged scaffolds" due to their prevalence in biologically active molecules. When functionalized with a carbohydrazide moiety (-CONHNH₂), these scaffolds become powerful building blocks for creating diverse compound libraries through reactions like hydrazone formation.

This guide provides an in-depth comparison of the chemical reactivity of pyridine carbohydrazides and pyrrolo-pyridine carbohydrazides. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes, predicting reaction outcomes, and ultimately accelerating the drug discovery process.

Chapter 1: The Electronic Landscape of the Core Heterocycles

The reactivity of the carbohydrazide group is fundamentally dictated by the electronic nature of the aromatic ring to which it is attached. The key to understanding the comparative reactivity lies in the intrinsic electronic properties of the pyridine and pyrrolo-pyridine ring systems.

The Electron-Deficient Nature of Pyridine

Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom.[1] The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect on the ring. This effect, combined with resonance, delocalizes the pi-electrons unevenly, pulling electron density away from the carbon atoms and towards the nitrogen.[2][3] This makes the pyridine ring electron-deficient, or π-deficient.[3][4]

When a carbohydrazide group is attached to a pyridine ring, this electron-withdrawing nature reduces the electron density on the hydrazide's terminal nitrogen atom (-NH₂). This diminished electron density leads to lower nucleophilicity, making the carbohydrazide less reactive towards electrophiles. A well-known example is Isoniazid (isonicotinylhydrazine), a frontline anti-tuberculosis drug, whose reactivity is modulated by the pyridine ring.[5][6]

The Fused System: Pyrrolo-pyridines (Azaindoles)

Pyrrolo-pyridines, commonly known as azaindoles, are bicyclic systems where a pyrrole ring is fused to a pyridine ring.[7][8] This fusion creates a more complex electronic environment.

  • Pyrrole: In contrast to pyridine, pyrrole is a five-membered, π-excessive aromatic heterocycle.[1][9][10] The lone pair of electrons on the pyrrole nitrogen actively participates in the aromatic system, increasing the electron density of the ring.[1][10][11]

  • The Fused Effect: In a pyrrolo-pyridine system like 7-azaindole, the electron-rich pyrrole ring effectively "donates" electron density to the fused electron-deficient pyridine ring.[12] This partially counteracts the electron-withdrawing effect of the pyridine nitrogen.

Consequently, a carbohydrazide substituent on the pyridine portion of a pyrrolo-pyridine scaffold will experience a less pronounced electron-withdrawing effect compared to its counterpart on a simple pyridine ring. This results in a higher electron density on the terminal -NH₂ group, making it a more potent nucleophile.

Chapter 2: Comparative Reactivity in Key Synthetic Transformations

The differing electronic landscapes of pyridine and pyrrolo-pyridine directly translate into observable differences in reactivity. This is most evident in common reactions used in drug development, such as acylation and condensation.

Nucleophilicity and Reaction Kinetics

The central hypothesis is that the terminal amine of a pyrrolo-pyridine carbohydrazide is more nucleophilic than that of a pyridine carbohydrazide. This increased nucleophilicity is expected to lead to faster reaction rates and potentially allow for the use of milder reaction conditions.

Table 1: Predicted Comparative Reactivity in Acylation

CompoundHeterocyclic CoreElectronic Nature of CorePredicted Nucleophilicity of -NH₂Predicted Reaction Rate with Benzoyl Chloride
IsonicotinohydrazidePyridineElectron-deficientLowerSlower
1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazidePyrrolo-pyridine (7-Azaindole)Less electron-deficientHigherFaster

This difference is critical in library synthesis, where faster reaction times can significantly improve throughput.

Formation of Hydrazones

The condensation of carbohydrazides with aldehydes and ketones to form hydrazones is a cornerstone of combinatorial chemistry and fragment-based drug design. The initial step of this reaction is the nucleophilic attack of the terminal -NH₂ group on the carbonyl carbon.

Given the higher nucleophilicity of pyrrolo-pyridine carbohydrazides, they are expected to undergo this condensation more readily than pyridine carbohydrazides.

Table 2: Predicted Comparative Reactivity in Hydrazone Formation

Reactant 1Reactant 2Predicted Reaction ConditionsPredicted Yield
IsonicotinohydrazideBenzaldehydeRequires acid catalysis, possibly heatingGood
1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazideBenzaldehydeMay proceed at room temperature with milder catalysisExcellent

Chapter 3: Experimental Design and Protocols

To empirically validate these theoretical differences, a standardized set of experiments can be performed. The following protocols provide a framework for a direct, side-by-side comparison.

General Synthesis of Carbohydrazides

The carbohydrazide starting materials can be reliably synthesized from their corresponding methyl or ethyl esters.

Protocol 1: Synthesis of Heterocyclic Carbohydrazides

  • Dissolution: Dissolve the starting ester (e.g., methyl isonicotinate or methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate) in ethanol (10 volumes).

  • Hydrazine Addition: Add hydrazine hydrate (5-10 equivalents) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 4-12 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product carbohydrazide will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Workflow for Comparative Reactivity Analysis

A robust comparison requires parallel execution of reactions under identical conditions.

Caption: Workflow for comparing hydrazide reactivity.

Protocol 2: Comparative Kinetic Study of Hydrazone Formation

  • Stock Solutions: Prepare equimolar stock solutions of the pyridine carbohydrazide, pyrrolo-pyridine carbohydrazide, and a model aldehyde (e.g., 4-nitrobenzaldehyde) in a suitable solvent (e.g., DMSO-d₆ for NMR analysis or Methanol for HPLC analysis).

  • Reaction Initiation: In separate NMR tubes or reaction vials, combine the aldehyde solution with each of the carbohydrazide solutions at a controlled temperature (e.g., 25 °C).

  • Monitoring: Acquire spectra (¹H NMR) or chromatograms (HPLC) at regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Data Analysis: Calculate the percentage conversion to the hydrazone product at each time point by integrating the respective product and starting material peaks. Plot the percentage conversion versus time for both reactions to visually and quantitatively compare the reaction rates.

Conclusion and Practical Implications

The fundamental electronic differences between the π-deficient pyridine ring and the more electron-rich pyrrolo-pyridine fused system provide a clear rationale for the observed differences in the reactivity of their corresponding carbohydrazides.

Key Takeaways for Researchers:

  • Pyrrolo-pyridine carbohydrazides are inherently more nucleophilic and thus more reactive than their pyridine counterparts.

  • This enhanced reactivity can lead to faster reaction times, higher yields, and the feasibility of using milder reaction conditions , which is advantageous for the synthesis of sensitive or complex molecules.

  • When designing synthetic routes for compound libraries, researchers can leverage this knowledge to optimize reaction protocols . For pyrrolo-pyridine scaffolds, one might reduce catalyst loading or reaction temperature, while for pyridine scaffolds, more forcing conditions may be necessary to achieve comparable results.

By understanding these principles, scientists in drug development can make more informed decisions in the design and synthesis of novel therapeutics, ultimately streamlining the path from molecular concept to clinical candidate.

References

  • Chemistry LibreTexts. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. [Link]

  • Siddiqui, A. A., et al. (2012). Design & Synthesis of N'-[substituted] pyridine-4-carbohydrazides as Potential Anticonvulsant Agents. PubMed. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
  • Brainly.in. (2021). explain the greater reactivity of pyrrole than pyridine towards electrophilic substitution reaction. [Link]

  • Vedantu. (n.d.). Pyrrole: Structure, Properties, Synthesis & Applications. [Link]

  • Quora. (2017). Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction?. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Frontiers in Pharmacology. (2022). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. [Link]

  • Wikipedia. (n.d.). Isoniazid. [Link]

  • ACS Publications. (2021). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A. [Link]

  • ACS Publications. (2024). Azaindole: A Candidate Anchor for Regulating Charge Polarity and Inducing Resonance Transmission at the Fermi Level via Dehydrogenation. The Journal of Physical Chemistry A. [Link]

  • YouTube. (2018). 33.02 Pyridine versus Pyrrole. [Link]

  • MDPI. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. [Link]

  • AK Lectures. (n.d.). Basicity of Pyrrole and Pyridine. [Link]

  • Chemistry Stack Exchange. (2018). Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction?. [Link]

  • University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. [Link]

  • Slideshare. (n.d.). Pyrrole. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Isoniazid?. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide

This document provides essential safety and handling protocols for 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide, a heterocyclic compound often utilized in medicinal chemistry and drug development. As a Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide, a heterocyclic compound often utilized in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is to offer a guide that is not only procedurally sound but also instills a deep understanding of the causality behind each safety recommendation. The protocols herein are designed to be self-validating, ensuring the highest level of safety for all laboratory personnel.

Hazard Analysis: A Tale of Two Moieties

The safety profile of 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide is best understood by deconstructing its molecular structure into its two primary components: the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core and the carbohydrazide functional group.

  • The 7-Azaindole Core: This heterocyclic system is a known irritant. Safety data for 7-azaindole and its derivatives consistently indicates that it can cause skin and serious eye irritation.[1][2][3] Inhalation of dust can also lead to respiratory irritation.[3]

  • The Carbohydrazide Group: This functional group is a derivative of hydrazine. Hydrazine itself is classified as toxic, corrosive, and a potential carcinogen.[4][5] While carbohydrazide is a more stable solid, it carries related hazards. It is considered harmful if swallowed and is an irritant to the eyes, skin, and respiratory system.[6][7] Furthermore, heating carbohydrazide may cause an explosion, a critical consideration for both handling and disposal.[6]

Synthesizing this information, we must treat 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide as a hazardous compound with the potential to cause significant irritation and harm upon exposure through inhalation, ingestion, or skin/eye contact.

Hazard ClassClassificationPrimary ContributorSource
Acute Toxicity (Oral) Harmful if swallowedCarbohydrazide Group[6][7][8]
Skin Irritation Causes skin irritation7-Azaindole & Carbohydrazide[1][6][9]
Eye Irritation Causes serious eye irritation7-Azaindole & Carbohydrazide[1][6][9]
Respiratory Irritation May cause respiratory irritation7-Azaindole & Carbohydrazide[3][6]
Chronic Hazards Potential for systemic effects upon entry into the bloodstreamCarbohydrazide Group[6]
Physical Hazards Risk of explosion upon heatingCarbohydrazide Group[6]

The Core Principle: Engineering Controls First

Before any discussion of Personal Protective Equipment (PPE), it is imperative to emphasize the hierarchy of controls. The most effective safety measure is to engineer out the hazard.

Primary Engineering Control: All handling of 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide, especially when in its powdered form, must be conducted within a properly functioning and certified chemical fume hood.[5][10] The fume hood is designed to pull dust and vapors away from the user, providing the first and most critical line of defense against respiratory exposure.[5]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against residual exposure and in the event of a spill or accident. The selection of appropriate PPE must be deliberate and informed by the specific hazards of the compound.

Dermal Protection: Skin and Body

Imperative: Complete protection of the skin is essential.[5] Open cuts or abraded skin should never be exposed to this material, as this can provide a direct route for systemic entry.[6]

  • Gloves: Standard latex gloves are insufficient. Due to the hazards associated with the carbohydrazide moiety, chemical-resistant gloves are mandatory.

    • Recommended: Nitrile or Neoprene gloves.[4][5] These materials offer superior protection against the classes of chemicals relevant here.

    • Protocol: Always inspect gloves for tears or punctures before use.[9] Remove gloves using a technique that avoids skin contact with the outer surface. Wash hands thoroughly with soap and water after removing gloves.[11]

  • Laboratory Coat: A flame-resistant lab coat is recommended.[4] It should be fully buttoned with sleeves rolled down to provide maximum coverage. Contaminated lab coats should be laundered separately from personal clothing.[6]

  • Additional Clothing: Full-length pants and closed-toe shoes are required at all times in the laboratory.[4]

Ocular Protection: Eyes and Face

Imperative: The compound is classified as a serious eye irritant.[1][9]

  • Safety Goggles: Tightly fitting chemical splash goggles are mandatory.[9][12] Standard safety glasses with side shields do not provide a sufficient seal to protect against fine powders.

  • Face Shield: A face shield should be worn in addition to safety goggles whenever there is a significant risk of splashing or dust generation, such as when handling larger quantities or during spill cleanup.[4]

Respiratory Protection

Imperative: As a powdered solid, the primary respiratory risk is the inhalation of dust.[6]

  • Primary Control: As stated, a chemical fume hood is the primary method of respiratory protection.[5]

  • Respirator Use: In situations where engineering controls are not feasible or during a large spill when dust concentrations may exceed permissible exposure limits, respiratory protection is required.[4]

    • Type: A NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[4]

    • Requirement: Personnel must be trained and fit-tested before using a respirator. This is a regulatory requirement.[4] Cartridge respirators are not suitable for hydrazine itself and should only be used as a backup to engineering controls for its derivatives.[13]

PPE_Selection_Workflow cluster_0 Step 1: Task Assessment cluster_1 Step 2: Engineering Controls cluster_2 Step 3: PPE Selection Start Handling 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide CheckForm Is the material a powder? Start->CheckForm FumeHood Work in Chemical Fume Hood CheckForm->FumeHood Yes BasePPE Mandatory Base PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat FumeHood->BasePPE CheckSpill Is there a spill or a large quantity being handled? BasePPE->CheckSpill AdvancedPPE Add Advanced PPE: - Face Shield - Consider Respirator CheckSpill->AdvancedPPE Yes Proceed Proceed with Task CheckSpill->Proceed No AdvancedPPE->Proceed

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

Standard Handling Protocol (Weighing Solid)
  • Preparation: Don all required PPE (nitrile gloves, lab coat, chemical splash goggles) before entering the designated work area.[5]

  • Engineering Control: Ensure the chemical fume hood sash is at the appropriate height and the airflow is verified.

  • Staging: Place all necessary equipment (spatula, weigh paper, container) inside the fume hood before introducing the chemical.

  • Dispensing: Carefully open the container inside the fume hood. Use a spatula to gently transfer the desired amount of solid onto weigh paper or into a tared container. Avoid any actions that could generate dust, such as dropping or rapid movements.[14]

  • Closure: Securely close the main container.

  • Cleanup: Gently wipe down the spatula and any surfaces inside the hood with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

  • Doffing: After completing the task, remove gloves and wash hands thoroughly.[9]

Spill Response

A spill should be handled only by trained personnel equipped with the proper PPE.[1]

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[14]

  • Assess and Secure: If the spill is large, evacuate the entire lab and call emergency responders.[5] For a small, manageable spill, ensure the area is well-ventilated (fume hood on).

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, a face shield, and double-glove with nitrile or neoprene gloves. A respirator may be necessary.[4][15]

  • Containment: Cover the spill with an inert absorbent material like clay or diatomaceous earth.[14] Do not use combustible materials.

  • Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[11] Avoid creating dust clouds.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Spill_Response_Flow Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size Alert->Assess CallHelp Call Emergency Responders Assess->CallHelp Large DonPPE Don Advanced PPE (Goggles, Face Shield, Respirator, Double Gloves) Assess->DonPPE Small Contain Contain with Inert Absorbent Material DonPPE->Contain Collect Collect into Hazardous Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of all Contaminated Materials Decon->Dispose End Spill Managed Dispose->End

Caption: Logical flow for responding to a chemical spill.

Waste Disposal
  • Containerization: All waste materials, including excess reagent and contaminated disposables, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[10]

  • Segregation: Do not mix this waste with incompatible materials, such as strong oxidizing agents or acids.[10]

  • Disposal Route: The material must be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[9] Do not discharge to sewer systems.[9]

By adhering to these stringent protocols, founded on a thorough understanding of the chemical's inherent hazards, researchers can handle 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide with confidence and safety.

References

  • Loba Chemie. (2016). 7-AZAINDOLE 98% FOR SYNTHESIS MSDS. [Link]

  • University of California, Santa Barbara. Hydrazine - Risk Management and Safety. [Link]

  • Jubilant Ingrevia Limited. 7-Azaindole Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: 7-Azaindole. [Link]

  • University of New Mexico. Standard Operating Procedure: Hydrazine. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • University of Iowa. Personal Protective Equipment. [Link]

  • Defense Technical Information Center. (1978). Safety and Handling of Hydrazine. [Link]

  • Redox. (2024). Safety Data Sheet Carbohydrazide. [Link]

Sources

Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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Reactant of Route 1
1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide
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Reactant of Route 2
1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide
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